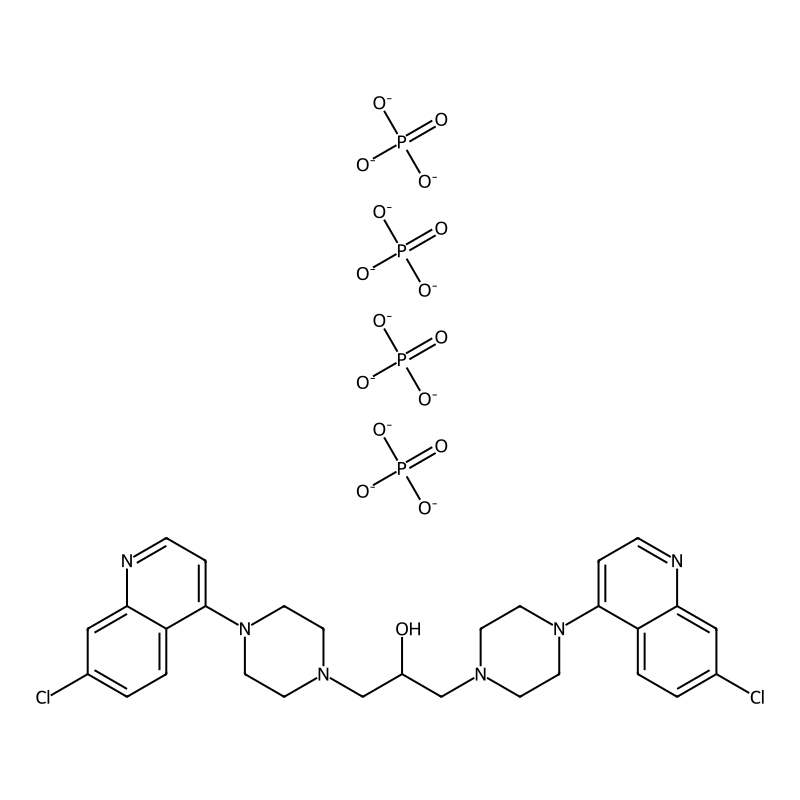

Hydroxypiperaquine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hydroxypiperaquine is a derivative of piperaquine, an antimalarial drug primarily used in combination therapies for treating malaria, particularly in regions where resistance to other antimalarial agents has developed. Hydroxypiperaquine is characterized by the addition of a hydroxyl group to the piperaquine molecule, which enhances its pharmacological properties. This compound exhibits a long half-life and is known for its efficacy against Plasmodium falciparum, the most virulent malaria parasite.

Hydroxypiperaquine undergoes several metabolic transformations in the body. The primary metabolic pathway involves the cytochrome P450 enzyme system, particularly CYP3A4, which mediates hydroxylation reactions leading to the formation of hydroxypiperaquine from piperaquine. Subsequent reactions may include hydrolysis to form aldehyde metabolites and further oxidation by aldehyde dehydrogenase to yield carboxylic acid derivatives. These metabolic processes are crucial for understanding the pharmacokinetics and potential drug interactions associated with hydroxypiperaquine .

Hydroxypiperaquine exhibits significant antimalarial activity, particularly against the blood stages of Plasmodium species. Its mechanism of action is believed to involve interference with heme detoxification in the parasite, leading to accumulation of toxic heme products that ultimately result in parasite death. In vitro studies have demonstrated that hydroxypiperaquine can effectively inhibit the growth of Plasmodium falciparum, making it a valuable component in combination therapies for malaria .

The synthesis of hydroxypiperaquine typically involves the hydroxylation of piperaquine. One effective method is through the use of cytochrome P450 enzymes in vitro, which can introduce a hydroxyl group at specific positions on the piperaquine structure. Additionally, chemical synthesis routes may include various organic reactions such as nucleophilic substitutions or reductions that facilitate the introduction of hydroxyl functional groups .

Hydroxypiperaquine is primarily used in antimalarial treatments, often combined with other drugs like dihydroartemisinin to enhance therapeutic efficacy and reduce the likelihood of resistance development. It has been included in various treatment regimens for uncomplicated malaria and is noted for its prolonged action, allowing for less frequent dosing compared to other antimalarials .

Studies on drug interactions involving hydroxypiperaquine have highlighted its potential to interact with other medications metabolized by the cytochrome P450 enzyme system. For instance, concomitant use with drugs that are strong inhibitors or inducers of CYP3A4 could alter hydroxypiperaquine's metabolism and efficacy. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects .

Hydroxypiperaquine shares structural similarities with several other quinoline-based compounds used in antimalarial therapies. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Piperaquine | Bisquinoline structure | Long half-life; effective against resistant strains |

| Dihydroartemisinin | Sesquiterpene lactone | Rapid action; shorter half-life |

| Chloroquine | 4-aminoquinoline | Older drug; resistance issues prevalent |

| Mefloquine | 4-quinolinemethanol | Effective against multidrug-resistant malaria |

| Lumefantrine | Diaryl ether | Used in combination with artemether; rapid action |

Hydroxypiperaquine is distinguished by its prolonged half-life and effectiveness against resistant malaria strains, making it a crucial player in contemporary malaria treatment strategies.

Origins in Antimalarial Drug Resistance

Hydroxypiperaquine originated from iterative efforts to address piperaquine resistance, which became widespread in China during the 1980s. Piperaquine, first synthesized in the 1960s as part of the bisquinoline class, initially demonstrated efficacy against chloroquine-resistant Plasmodium falciparum. However, monotherapy led to rapid resistance, with in vitro resistance rates escalating from 18% to 98% between the 1980s and 1990s. Chinese researchers responded by exploring structural analogs, culminating in hydroxypiperaquine’s synthesis through cytochrome P450-mediated hydroxylation of piperaquine.

Synthesis and Early Research

The synthesis of hydroxypiperaquine was first reported in Chinese literature, involving a three-step process:

- Coupling tert-butoxycarbonyl (tBOC)-protected piperazine with 4,7-dichloroquinoline to form 7-chloro-4-(tBOC-piperazin-1-yl)quinoline.

- Deprotection to yield 7-chloro-4-(piperazin-1-yl)quinoline.

- Reaction with 1,3-dichloropropanol in 1-pentanol to introduce the hydroxyl-bearing side chain.

Early pharmacological studies highlighted hydroxypiperaquine’s retention of piperaquine’s long elimination half-life (33 days) while exhibiting enhanced solubility due to the hydroxyl group. This property positioned it as a candidate for combination therapies with artemisinin derivatives, aligning with WHO recommendations for artemisinin-based combination therapies (ACTs).

Synthetic Pathways for Hydroxypiperaquine Production

Hydroxypiperaquine represents a significant antimalarial bisquinoline compound that belongs to the 4-aminoquinoline class of therapeutic agents [6]. The synthetic approach to hydroxypiperaquine follows established methodologies for quinoline-based antimalarial compounds, with specific modifications to introduce hydroxyl functionality. The primary synthetic strategy employs a convergent three-step process that enables efficient construction of the target molecule through carefully designed intermediate formations [6].

The foundational synthetic pathway begins with the coupling of tertiary butoxy carbonyl protected piperazine with 4,7-dichloroquinoline to establish the quinoline-piperazine linkage [6]. This initial step generates the key intermediate 7-chloro-4-(tertiary butoxy carbonyl piperazin-1-yl)quinoline, which serves as the foundation for subsequent transformations. The reaction proceeds through nucleophilic substitution mechanisms, where the piperazine nitrogen attacks the electrophilic carbon at the 4-position of the dichloroquinoline substrate [6].

Following the initial coupling reaction, deprotection of the tertiary butoxy carbonyl protecting group yields 7-chloro-4-(piperazin-1-yl)quinoline [6]. This deprotection step is critical for exposing the secondary amine functionality required for the subsequent propyl linker installation. The deprotected intermediate maintains the essential quinoline-piperazine connectivity while providing the reactive site for further elaboration.

The final synthetic step involves the reaction of the deprotected intermediate with 1,3-dichloropropanol in 1-pentanol solvent to yield hydroxypiperaquine [6]. This step establishes the characteristic bis-quinoline architecture through formation of the central propyl linker bearing the hydroxyl substituent. The use of 1-pentanol as solvent facilitates the coupling reaction while maintaining appropriate reaction conditions for successful product formation.

| Synthetic Step | Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|---|

| 1 | 4,7-Dichloroquinoline | tertiary Butoxy Carbonyl Piperazine | 7-Chloro-4-(tertiary Butoxy Carbonyl piperazin-1-yl)quinoline | Quinoline-piperazine coupling |

| 2 | 7-Chloro-4-(tertiary Butoxy Carbonyl piperazin-1-yl)quinoline | Deprotection conditions | 7-Chloro-4-(piperazin-1-yl)quinoline | Protecting group removal |

| 3 | 7-Chloro-4-(piperazin-1-yl)quinoline | 1,3-Dichloropropanol | Hydroxypiperaquine | Propyl linker installation |

Key Intermediate: 1,3-Dipiperazinyl Propanol Synthesis

The synthesis of 1,3-dipiperazinyl propanol represents a crucial intermediate formation step in hydroxypiperaquine production. This intermediate contains the essential propyl backbone with hydroxyl functionality that distinguishes hydroxypiperaquine from its parent compound piperaquine [6]. The formation of this intermediate requires precise control of reaction conditions to ensure selective coupling while maintaining the integrity of the hydroxyl group.

The synthetic approach to 1,3-dipiperazinyl propanol involves the reaction between appropriately substituted piperazine derivatives and dichloropropanol substrates [30]. The dichloropropanol starting material can be synthesized through various methodologies, including the hydrochlorination of glycerol using muriatic acid as the chlorinating agent [30]. This process involves temperatures ranging from 80 to 120 degrees Celsius with optimal conditions established at 110 degrees Celsius and a glycerol to hydrogen chloride molar ratio of 1:24 [30].

Alternative synthetic routes for dichloropropanol synthesis include the reaction of glycerol with acetic acid catalyst in batch reactors operating at temperatures between 363 and 393 Kelvin [29]. These conditions facilitate the formation of dichloropropanol through direct preparation methods that follow second-order nucleophilic substitution mechanisms. The kinetic parameters for these reactions have been established through experimental data fitting, providing comprehensive understanding of the reaction pathways [29].

The coupling of piperazine derivatives with dichloropropanol proceeds through nucleophilic displacement reactions where the piperazine nitrogen atoms attack the electrophilic carbon centers bearing chlorine substituents [6]. This process requires careful optimization of reaction conditions to achieve selective bis-substitution while avoiding competing side reactions that could compromise product yield and purity.

| Dichloropropanol Synthesis Method | Starting Material | Catalyst | Temperature Range | Optimal Conditions |

|---|---|---|---|---|

| Hydrochlorination | Glycerol | Muriatic Acid | 80-120°C | 110°C, 1:24 molar ratio |

| Acetic Acid Catalysis | Glycerol | Acetic Acid | 363-393 K | Batch reactor conditions |

| Direct Preparation | 1,3-Propanediol | Hydrogen Chloride | 60-107°C | 97.2% yield achieved |

Hydroxylation and Phosphorylation Methodologies

The introduction of hydroxyl functionality into the piperaquine framework requires specialized synthetic methodologies that preserve the essential quinoline-piperazine connectivity while enabling selective functionalization. Hydroxylation strategies for quinoline-containing compounds typically involve electrophilic aromatic substitution reactions under controlled conditions that direct substitution to specific positions on the quinoline ring system [14] [16].

Hydroxylation of quinoline derivatives can be achieved through various synthetic approaches, including direct hydroxylation using hydroxylating agents and indirect methods involving halogen displacement with hydroxide nucleophiles [16]. The regioselectivity of hydroxylation reactions depends on the electronic properties of the quinoline substrate and the specific reaction conditions employed. Quinoline undergoes nucleophilic substitution reactions preferentially at the 2-position, with substitution at the 4-position occurring when the 2-position is blocked [16].

The phosphorylation methodology for converting hydroxypiperaquine to its phosphate salt form follows established protocols for quinoline-based antimalarial compounds [9]. The process involves treatment of the free base form with phosphoric acid under controlled conditions to achieve salt formation. The optimal conditions for phosphorylation include heating the hydroxypiperaquine solution to temperatures between 90 and 95 degrees Celsius, followed by addition of concentrated phosphoric acid until a specific pH range is achieved [9].

Crystallization of the phosphate salt proceeds through programmed cooling protocols that involve sequential temperature reduction stages [9]. Initial cooling to 35-45 degrees Celsius is followed by further cooling to 30-35 degrees Celsius, with final incubation at 20-30 degrees Celsius to promote crystallization. This controlled cooling process ensures formation of the desired crystal form with appropriate physicochemical properties for pharmaceutical applications [9].

The phosphate salt formation results in tetraphosphate species that exhibit enhanced water solubility compared to the free base form [18]. The molecular formula of piperaquine phosphate is C29H35Cl2N6O4P with a molecular weight of 633.51 daltons [19]. Similar phosphorylation methodology applies to hydroxypiperaquine, resulting in corresponding phosphate salt derivatives with modified physicochemical properties attributable to the hydroxyl substituent.

Structural Modifications and Derivatives

Role of Hydroxyl Group in Bioactivity

The hydroxyl group in hydroxypiperaquine plays a critical role in modifying the bioactivity profile compared to the parent piperaquine compound. Structural modifications involving hydroxyl substitution on quinoline-based antimalarial compounds significantly influence their interaction with biological targets and subsequent therapeutic efficacy [20] [23]. The presence of hydroxyl functionality alters the physicochemical properties of the molecule, including lipophilicity, hydrogen bonding capacity, and molecular recognition patterns [20].

Quinoline antimalarial compounds exert their therapeutic effects through inhibition of hemozoin formation within the digestive vacuole of Plasmodium parasites [34] [35]. The mechanism involves interference with the crystallization of toxic heme molecules that are released during hemoglobin digestion by the parasite [35] [36]. Hydroxyl substitution on the quinoline framework can modify the binding affinity and specificity for heme targets, potentially enhancing antimalarial potency [34].

The hydroxyl group introduces additional hydrogen bonding capabilities that may enhance molecular interactions with target proteins and biological membranes [20]. This structural modification can influence the compound's ability to traverse cellular membranes and accumulate in the acidic digestive vacuole where antimalarial activity occurs [35] [38]. The pH-dependent protonation behavior of hydroxypiperaquine may differ from piperaquine due to the presence of the hydroxyl substituent, affecting drug accumulation and retention within the parasite [35].

Comparative studies of quinoline derivatives with various hydroxyl substitution patterns have demonstrated that the position and number of hydroxyl groups significantly impact antimalarial activity [20] [23]. Structural modifications that preserve the essential quinoline-piperazine connectivity while introducing hydroxyl functionality can result in compounds with altered resistance profiles against drug-resistant Plasmodium strains [35] [39].

| Structural Feature | Impact on Bioactivity | Mechanism | Reference |

|---|---|---|---|

| Hydroxyl Substitution | Enhanced hydrogen bonding | Improved target binding | [20] |

| Modified Lipophilicity | Altered membrane permeation | Changed cellular uptake | [35] |

| pH-Dependent Protonation | Modified drug accumulation | Vacuolar concentration | [38] |

| Resistance Profile | Potential circumvention | Alternative binding modes | [39] |

Comparative Analysis with Piperaquine Phosphate

Hydroxypiperaquine exhibits distinct structural and functional characteristics when compared to piperaquine phosphate, primarily attributable to the presence of the hydroxyl substituent on the propyl linker. Piperaquine phosphate, with the molecular formula C29H35Cl2N6O4P and molecular weight of 633.51 daltons, serves as the reference compound for comparative analysis [18] [19]. The structural similarity between these compounds enables direct comparison of their physicochemical and biological properties.

The spectroscopic characterization of piperaquine reveals characteristic features that can be compared with hydroxypiperaquine to understand the impact of hydroxyl substitution [20] [21]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with piperaquine showing specific proton and carbon chemical shifts corresponding to the quinoline rings, piperazine linkers, and propyl chain [20]. The introduction of hydroxyl functionality in hydroxypiperaquine would be expected to produce additional signals corresponding to the hydroxyl group and modified chemical shifts for adjacent carbons.

Mass spectrometric analysis of piperaquine demonstrates a pseudomolecular ion peak at mass-to-charge ratio 535.2142 daltons, consistent with the molecular formula C29H32Cl2N6 [20]. Hydroxypiperaquine would exhibit a molecular ion peak approximately 16 daltons higher due to the additional oxygen atom in the hydroxyl group. Fragmentation patterns would show characteristic differences, particularly in fragments containing the propyl linker region where the hydroxyl substitution occurs.

The antimalarial activity profiles of bisquinoline compounds demonstrate potent inhibition of hemozoin formation with half-maximal inhibitory concentrations in the low micromolar range [39]. Comparative studies show that structural modifications to the quinoline framework can significantly impact potency against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains [39]. The bisquinoline architecture provides enhanced antimalarial activity compared to monomeric quinoline compounds, with resistance indices that favor the bis-quinoline structural motif [39].

Crystallographic analysis of piperaquine phosphate reveals multiple polymorphic forms with distinct X-ray powder diffraction patterns and thermal properties [9]. The crystal form A of piperaquine phosphate exhibits characteristic diffraction peaks and demonstrates dehydration behavior at specific temperatures [9]. Hydroxypiperaquine phosphate would be expected to exhibit different crystallographic properties due to the presence of additional hydrogen bonding sites provided by the hydroxyl substituent.

| Property | Piperaquine Phosphate | Hydroxypiperaquine | Difference |

|---|---|---|---|

| Molecular Weight | 633.51 Da | ~649.51 Da | +16 Da (hydroxyl group) |

| Molecular Formula | C29H35Cl2N6O4P | C29H35Cl2N6O5P | Additional oxygen |

| Mass Spectrum [M+H]+ | 535.2142 | ~551.2142 | +16 mass units |

| Hydrogen Bonding | Limited | Enhanced | Hydroxyl functionality |

| Crystal Properties | Multiple polymorphs | Modified forms | Hydroxyl influence |